![molecular formula C19H16F2N2O4 B2511918 methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-66-4](/img/structure/B2511918.png)

methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

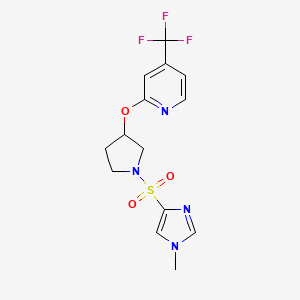

The compound of interest, methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, is a complex molecule that appears to be related to the family of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through various routes. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO_4 oxidation has been used to synthesize 1,3,4-oxadiazoles . Another method involves the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which includes the irradiation of a precursor in methanol in the presence of a nitrogen nucleophile . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted or serve as inspiration for its synthesis.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be characterized by various spectroscopic methods. For example, a related compound, 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole, was characterized using FT-IR, NMR, UV-Vis, LC-MS/MS, and X-ray Single Crystal diffraction techniques . Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can also provide insights into the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Oxadiazole derivatives participate in a variety of chemical reactions. Nitrosation reactions have been used to convert N-acylglycines into 5-substituted 1,2,4-oxadiazole-3-carboxylates, demonstrating the reactivity of these compounds towards forming oxadiazole rings . Additionally, the synthesis of N-aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides shows the versatility of oxadiazole derivatives in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be quite varied. Theoretical calculations can predict properties such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and non-linear optical (NLO) behavior . These properties are crucial for understanding the reactivity and potential applications of the compounds. Additionally, the stability of these compounds under acidic and basic conditions can be significant, as demonstrated by the pronounced acid/base stability of related 3-oxo-1,2,3-oxadiazoles .

Scientific Research Applications

Synthesis Techniques

Research on related compounds has explored synthesis techniques, including three-component reactions to create complex structures. For example, N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized through reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea, showcasing the compound's relevance in synthesizing heterocyclic compounds with potential applications in drug discovery and material science (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Photochemical Applications

The compound's structural relatives are also investigated for their photochemical properties. Research on fluorinated heterocyclic compounds, including photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlights the potential of these compounds in developing new materials and chemical sensors due to their unique reactivity under light exposure (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Optoelectronic Properties

Compounds with similar functionalities have been utilized in the study of optoelectronic properties. For instance, pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives were synthesized, exhibiting remarkable stability and potential for use in electronic devices due to their structured electron-withdrawing effects and conjugation patterns (Wang, Pålsson, Batsanov, & Bryce, 2006).

Chemical Reactivity and Conversion

The structural framework of the compound indicates potential for complex chemical reactivity and conversion pathways. Studies on similar compounds have explored Biginelli reactions, leading to derivatives with significant bioactivity potential and showcasing the diverse reactivity of such heterocyclic systems (Sedova, Krivopalov, Gatilov, & Shkurko, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 10-(2,4-difluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c1-19-9-14(12-7-10(17(24)26-2)3-6-16(12)27-19)22-18(25)23(19)15-5-4-11(20)8-13(15)21/h3-8,14H,9H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKWDTUDCFPOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(2,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2511843.png)

![2-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2511845.png)

![2-(3-Chloroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2511846.png)

![3-Methylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B2511847.png)

![[(4-Methoxyphenyl)methyl][1-(thiophen-2-yl)propan-2-yl]amine](/img/structure/B2511850.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)